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Compound of Interest

Compound Name: Methyl 2-(trifluoromethyl)benzoate

Cat. No.: B164980 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-(trifluoromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and

agrochemicals. This document is intended for researchers, scientists, and professionals in drug

development and materials science, offering a centralized resource for the compound's nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of

Methyl 2-(trifluoromethyl)benzoate, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of Methyl 2-(trifluoromethyl)benzoate

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.78-7.72 m 2H, Aromatic

7.60-7.58 m 2H, Aromatic

3.93 s 3H, -OCH₃

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2-(trifluoromethyl)benzoate
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Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

167.3 C=O (Ester Carbonyl)

131.8 Aromatic C

131.2 Aromatic C

130.2 Aromatic C

128.8 q, J = 32.0 Aromatic C-CF₃

126.7 q, J = 5.0 Aromatic C

123.5 q, J = 271.0 -CF₃

52.8 -OCH₃

Table 3: IR Spectroscopic Data of Methyl 2-(trifluoromethyl)benzoate

Wavenumber (cm⁻¹) Intensity Assignment

~1730 Strong C=O Stretch (Ester)

~1290, ~1130 Strong C-F Stretch

~1250 Strong C-O Stretch (Ester)

~3050-3100 Medium Aromatic C-H Stretch

~2960 Medium Aliphatic C-H Stretch (-OCH₃)

Note: The IR data is based on typical values for aromatic esters and trifluoromethylated

compounds due to the absence of a publicly available peak list for this specific molecule.

Table 4: Mass Spectrometry Data of Methyl 2-(trifluoromethyl)benzoate
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m/z Relative Intensity Assignment

204 [M]⁺ Molecular Ion

173 High [M - OCH₃]⁺

145 High [M - COOCH₃]⁺

125 Medium [C₇H₄F₂]⁺

95 Medium [C₆H₄F]⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for

aromatic esters and may not represent the complete experimental spectrum.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: The sample of Methyl 2-(trifluoromethyl)benzoate was dissolved in

deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.

Solvent: CDCl₃

Temperature: 298 K

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled pulse sequence.

Solvent: CDCl₃
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Temperature: 298 K

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to record the

spectrum.

Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a thin

film between two potassium bromide (KBr) plates (capillary cell method).

Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) operating in

electron ionization (EI) mode.

Sample Preparation: A dilute solution of Methyl 2-(trifluoromethyl)benzoate was prepared in

a volatile organic solvent suitable for GC injection.

GC-MS Analysis:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Inlet: The sample was introduced via a gas chromatograph.

Mass Analyzer: Quadrupole mass analyzer.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
2-(trifluoromethyl)benzoate.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis
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Caption: General workflow for obtaining NMR, IR, and MS data.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-
(trifluoromethyl)benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
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2-trifluoromethyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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